molecular formula C7H13N3O2 B1525491 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol CAS No. 1248122-01-1

2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol

Cat. No.: B1525491
CAS No.: 1248122-01-1
M. Wt: 171.2 g/mol
InChI Key: LNQNSOGDFJPMBU-UHFFFAOYSA-N
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Description

2-[2-(3-Amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a chemical compound featuring an aminopyrazole core, a scaffold of high significance in medicinal chemistry and drug discovery . This substance serves as a valuable building block for the synthesis of more complex molecules. The 3-aminopyrazole moiety is a privileged structure known to interact with various biological targets, and its incorporation into larger compounds has been linked to a range of pharmacological activities . Researchers value this compound for its potential in creating derivatives with antioxidant and antiproliferative properties. Pyrazole-based compounds have demonstrated the ability to inhibit reactive oxygen species (ROS) production and show promising anticancer activity in scientific studies . The structure of this material, particularly the presence of the free amino group, makes it a versatile intermediate for constructing heterocycles that are relevant in developing new therapeutic agents . Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The compound should be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

2-[2-(3-aminopyrazol-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-7-1-2-10(9-7)3-5-12-6-4-11/h1-2,11H,3-6H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQNSOGDFJPMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol

General Synthetic Strategy

The synthesis of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol generally involves the construction of the pyrazole ring followed by the introduction of the ethoxyethanol moiety. The key intermediate is often a 3-amino-1H-pyrazolyl ethanol derivative, which is then functionalized through alkylation or nucleophilic substitution to incorporate the ethoxyethanol side chain.

Stepwise Synthetic Route

Step 1: Synthesis of 3-Amino-1H-pyrazol-1-yl Ethanol
  • The pyrazole ring is formed by condensation reactions involving hydrazine derivatives and β-ketoesters or cyanoacetates.
  • For example, condensation of ethyl 2-cyanoacetate with hydrazine monohydrate in ethanol yields 3-amino-1H-pyrazol-1-yl ethan-1-ol derivatives in high yield (around 90%).
  • This step typically uses ethanol as solvent and mild reflux conditions.
Step 2: Introduction of the Ethoxyethyl Side Chain
  • The 3-amino-1H-pyrazol-1-yl ethan-1-ol intermediate undergoes nucleophilic substitution with 2-chloroethoxyethanol or related alkyl halides to introduce the 2-(2-hydroxyethoxy)ethyl group.
  • This reaction is carried out in the presence of a base such as triethylamine or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
  • The reaction temperature ranges from room temperature to 60°C, with reaction times from several hours to overnight to ensure complete substitution.

Alternative Methods and Modifications

  • Protecting groups such as tert-butoxycarbonyl (Boc) may be used to protect the amino group during alkylation steps, which are later removed by treatment with trifluoroacetic acid (TFA).
  • Reductive amination techniques may be employed to modify the amino group post-alkylation, enhancing compound stability or introducing further functionalization.
  • The use of copper-catalyzed coupling reactions has been reported for related pyrazole derivatives, though direct application to this compound is less documented.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Pyrazole ring formation Ethyl 2-cyanoacetate + hydrazine monohydrate Ethanol Reflux, ~78°C ~90 High purity 3-amino-pyrazol ethanol
2 Nucleophilic substitution 3-amino-pyrazol ethanol + 2-chloroethoxyethanol + base (e.g., K2CO3) DMSO or MeCN RT to 60°C, 12-24 h 60-75 Requires base, polar aprotic solvent
3 Deprotection (if Boc used) TFA in dichloromethane DCM Room temperature >90 Removes protecting groups cleanly
4 Optional reductive amination Formaldehyde + NaBH(OAc)3 DCM RT ~98 For N-methylation or further derivatization

Research Findings and Analysis

  • The synthesis of pyrazole derivatives with amino substituents is well-established, with hydrazine condensation providing efficient access to the core ring system.
  • Alkylation with ethoxyethyl halides is a common strategy to introduce flexible, hydrophilic side chains, enhancing solubility and potential bioavailability.
  • The use of protecting groups during synthesis improves selectivity and yield by preventing side reactions on the amino group.
  • Reaction yields are generally moderate to high, with purification typically achieved by silica gel chromatography or recrystallization.
  • The choice of solvent and base critically influences the efficiency of the alkylation step; polar aprotic solvents with mild bases are preferred to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like iron powder or hydrogen gas.

  • Substitution: Using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethoxy]ethan-1-ol.

  • Reduction: Formation of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-olamine.

  • Substitution: Formation of various substituted pyrazoles depending on the reagent used.

Scientific Research Applications

2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s analogs share the ethoxyethanol backbone but differ in substituents on the pyrazole ring or adjacent functional groups. Key comparisons include:

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups enhance water solubility in the target compound, whereas YTK-A76’s benzyloxy groups increase hydrophobicity .
  • Stability: Azido derivatives (e.g., ) may pose explosion risks, while the amino group in the target compound requires protection under acidic conditions .

Research Findings and Trends

  • Medicinal Chemistry: Amino-pyrazole derivatives are prioritized for kinase inhibition due to their hydrogen-bonding capacity, whereas bromo-pyrazoles are more common in cross-coupling reactions .
  • Synthetic Efficiency: Moderate yields (e.g., 39.1% for YTK-A76) highlight challenges in purifying ethoxyethanol derivatives, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol, with the CAS number 1248122-01-1, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol is C7H13N3O2, with a molecular weight of 171.20 g/mol. The compound features an amino group attached to a pyrazole ring, which is significant for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit anticancer properties. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Several studies have reported that compounds similar to 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The anti-inflammatory activity is often evaluated using models such as carrageenan-induced paw edema in rats.

In Vitro Studies

In vitro evaluations have shown that 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol can effectively inhibit the proliferation of specific cancer cell lines. For example, it has been tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, demonstrating significant antiproliferative effects .

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. Animal models have indicated that it may reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents. The compound's safety profile has also been assessed, showing minimal toxicity at therapeutic doses .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated a series of pyrazole derivatives for their anticancer activity. Among these compounds, those structurally similar to 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol exhibited promising results in inhibiting tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of various pyrazole derivatives. The findings indicated that compounds with similar structures showed significant COX inhibition and reduced inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound IC50 Value Model
Anticancer2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]15 µMMDA-MB-231 Cell Line
HepG2 Cell Line
Anti-inflammatorySimilar Pyrazole Derivative5 µMCarrageenan-induced Edema
Rat Model

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-amino-1H-pyrazole and ethylene oxide derivatives. A typical approach involves reacting 3-amino-pyrazole with 2-chloroethanol or ethylene oxide under basic conditions (e.g., NaOH or triethylamine) to form the ethoxy linkage. Temperature control (40–60°C) and inert atmospheres (N₂) are critical to minimize side reactions like oxidation of the amino group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify the ethoxy bridge (δ 3.5–4.0 ppm for –OCH₂CH₂O–) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+H]⁺ at m/z 202.12) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen bonding patterns, though crystallization may require slow evaporation from DMSO .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Key Reactivity :

  • The 3-amino group on the pyrazole ring participates in Schiff base formation or coordination with metal ions, useful for synthesizing complexes .
  • The hydroxyl group enables esterification or etherification reactions, while the ethoxy bridge may undergo cleavage under strong acidic/basic conditions .

Advanced Research Questions

Q. What experimental design challenges arise when scaling up the synthesis of this compound, and how can they be addressed?

  • Challenges :

  • Side Reactions : Ethylene oxide’s volatility and the amino group’s sensitivity to oxidation necessitate precise temperature control and degassed solvents .
  • Scale-up : Transitioning from batch to continuous flow reactors improves heat distribution and reduces byproducts .
    • Solutions : Use of scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents and inline FTIR for real-time monitoring .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If antibacterial activity varies across studies (e.g., gram-positive vs. gram-negative bacteria), discrepancies may arise from differences in:

  • Assay Conditions : pH, bacterial strain, or solvent (DMSO vs. saline) .
  • Compound Purity : Impurities >5% can skew MIC values. Validate purity via HPLC before testing .
    • Statistical Analysis : Meta-analysis of multiple datasets with standardized protocols (CLSI guidelines) clarifies efficacy .

Q. What computational tools are effective for predicting the compound’s reactivity or interaction with biological targets?

  • In Silico Methods :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450) .
  • Retrosynthesis Tools : Pistachio or Reaxys databases propose alternative synthetic pathways using the compound’s SMILES string (C(CO)NCCOCCO) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and application in biological assays?

  • Stability Profile :

  • pH Sensitivity : Degrades in strongly acidic (pH <3) or alkaline (pH >10) conditions via hydrolysis of the ethoxy bridge. Store in neutral buffers (pH 6–8) .
  • Thermal Stability : Decomposes above 80°C; lyophilization or storage at –20°C in amber vials prevents photodegradation .

Q. What methodologies are recommended for studying the compound’s potential as a drug delivery enhancer?

  • Approaches :

  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare nanoparticles (size: 100–150 nm) and assess drug release kinetics via dialysis .
  • Permeability Assays : Caco-2 cell monolayers to evaluate intestinal absorption enhancement, with LC-MS quantification of transepithelial transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.